molecular formula C14H21NO2S B14316831 1-(Nonanoyloxy)pyridine-2(1H)-thione CAS No. 111916-74-6

1-(Nonanoyloxy)pyridine-2(1H)-thione

Cat. No.: B14316831
CAS No.: 111916-74-6
M. Wt: 267.39 g/mol
InChI Key: QMGUDVXEEOYZDF-UHFFFAOYSA-N
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Description

Historical Development of Radical Reactions in Organic Synthesis

The journey of radical chemistry from a theoretical curiosity to an indispensable tool in organic synthesis is a story of paradigm shifts spanning over a century. Initially, the concept of a "radical" was used to describe groups of atoms that remained unchanged during chemical reactions. nih.gov The direct evidence of their independent existence came at the turn of the 20th century with Moses Gomberg's discovery of the triphenylmethyl radical in 1900, a species so unusual it challenged the prevailing theories of valence. nih.govwikipedia.org This was followed by Friedrich Paneth's lead-mirror experiment in 1927, which demonstrated the existence of gaseous methyl radicals. wikipedia.org

Despite these foundational discoveries, radical species were largely viewed with skepticism by the synthetic community. For decades, they were considered chaotic, uncontrollable, and mysterious intermediates, leading to a strong preference for more predictable ionic chemistry in synthesis design. nih.gov This perception began to change significantly in the mid-20th century. Key developments, such as the Kharasch reaction, which showed that radicals could provide anti-Markovnikov selectivity, and landmark discoveries like the Hofmann–Löffler–Freytag reaction, hinted at the untapped potential of radical intermediates. nih.gov

A pivotal moment arrived in the mid-1980s with the widespread introduction of tin hydrides in organic synthesis. researchgate.net This development transformed the perception that radicals could not be used selectively, providing chemists with reliable methods to generate and control radical chain reactions. researchgate.net Consequently, radical reactions evolved from being "scientific curiosities" to key strategic elements in the total synthesis of complex, densely functionalized natural products. researchgate.netnih.gov

Milestone Year Significance
Discovery of Triphenylmethyl Radical1900First direct evidence of a stable free radical's existence (Moses Gomberg). nih.govwikipedia.org
Lead-Mirror Experiment1927Demonstrated the existence of transient alkyl radicals in the gas phase (Friedrich Paneth). wikipedia.org
Anti-Markovnikov Addition of HBr1933Elucidation of a radical chain mechanism for a synthetically useful reaction (Morris S. Kharasch). nih.gov
Hofmann–Löffler–Freytag Reaction1883An early example of a useful radical process for C-H functionalization, though its mechanism was understood later. nih.gov
Introduction of Tin Hydrides~1980sProvided a reliable and selective method for generating and propagating radicals, revolutionizing their use in synthesis. researchgate.net

Evolution of Radical Precursors: From Traditional Methods to Acyl Thiohydroxamates

The ability to generate radicals from stable starting materials is fundamental to their application in synthesis. Historically, radical generation relied on a limited set of precursors and harsh initiation methods. Common approaches included the use of radical initiators like peroxides or azobis compounds, which decompose under thermal or photochemical conditions to kickstart a reaction. wikipedia.org For specific transformations, organometallic reagents, particularly those involving mercury and tin, were prevalent. researchgate.netnih.gov

While effective, these classical methods suffer from significant drawbacks. The high temperatures required for thermal initiation can limit functional group tolerance, while the use of stoichiometric organotin reagents, such as tributyltin hydride, poses considerable toxicity and removal challenges. acs.org This "tyranny of tin" spurred a decades-long search for milder and more environmentally benign methods for radical generation. acs.org

This quest led to the development of a diverse array of new radical precursors. The advent of photoredox catalysis, in particular, has revolutionized the field by allowing radical generation under mild, visible-light-mediated conditions. acs.orgrsc.orgnih.gov This has expanded the toolkit of precursors to include redox-active esters like N-hydroxyphthalimide (NHPI) esters, Katritzky pyridinium salts, silicates, and borates. researchgate.netrsc.org

Among the most significant innovations was the development of O-acyl thiohydroxamates, often referred to as Barton esters. rsc.orgkoreascience.kr These compounds, derived from carboxylic acids and a thiohydroxamate, serve as highly efficient precursors for generating alkyl radicals via decarboxylation. rsc.org They offered a powerful alternative to traditional methods, avoiding the use of toxic heavy metals and proceeding under relatively mild thermal or photochemical conditions. koreascience.kr

Precursor Type Generation Method Advantages Disadvantages
Organotin HydridesRadical chain reactionHigh efficiency, good selectivityHigh toxicity, difficult removal of byproducts acs.org
Alkyl HalidesPhotolysis, radical initiatorsReadily available starting materialsOften requires stoichiometric toxic reagents (e.g., tin) acs.org
Azo Compounds (e.g., AIBN)Thermal or photochemical decompositionReliable initiationRequires elevated temperatures, release of N2 gas
N-Hydroxyphthalimide EstersReductive single-electron transfer (SET)Mild conditions, avoids toxic metals researchgate.netCan require photocatalysts or electrochemical setups
Acyl Thiohydroxamates (Barton Esters)Thermal or photochemical decompositionEfficient decarboxylative radical generation, avoids tin rsc.orgkoreascience.krCan be light-sensitive, potential for side reactions koreascience.kr

Genesis of N-Hydroxypyridine-2(1H)-thione Derivatives in Radical Chemistry

The introduction of N-Hydroxypyridine-2(1H)-thione (N-HPT) and its derivatives marked a seminal contribution to radical chemistry, primarily through the pioneering work of Sir Derek Barton. nih.gov N-HPT, which can exist in tautomeric thione and thiol forms, is a versatile heterocyclic compound. nih.govwikipedia.org Its true impact in radical synthesis was realized when its O-acyl derivatives were developed as exceptionally effective radical precursors. rsc.org

These derivatives, known as Barton esters, are typically prepared from a carboxylic acid and N-Hydroxypyridine-2(1H)-thione. rsc.org The genius of this system lies in its elegant mechanism for radical generation. Upon gentle heating or irradiation with visible light, the relatively weak N-O bond in the ester undergoes homolytic cleavage. nih.govacs.org This fragmentation event generates an alkyl radical through a decarboxylation process, along with the stable 2-pyridylthiyl radical. koreascience.kracs.org

This method provided a powerful and general route to convert carboxylic acids—one of the most abundant functional groups in organic chemistry—into corresponding alkyl radicals. These radicals can then be trapped in a variety of subsequent reactions to form new carbon-carbon or carbon-heteroatom bonds. The ester derivatives of N-hydroxypyridine-2(1H)-thione were shown to be efficient and selective free radical generators, solidifying their place as a cornerstone of modern synthetic methodology. acs.org

Contextualizing 1-(Nonanoyloxy)pyridine-2(1H)-thione within Modern Radical Methodologies

The compound This compound is a classic example of a Barton ester. It is the O-acyl derivative formed from nonanoic acid and N-Hydroxypyridine-2(1H)-thione. Its structure is perfectly tailored for its role as a radical precursor within the framework of Barton's methodology.

In this molecule, the nonanoyloxy group (a C9 acyl group) is attached to the oxygen atom of the N-Hydroxypyridine-2(1H)-thione core. Following the general mechanism for Barton esters, this compound is designed to undergo facile decomposition upon initiation by heat or light. The process involves:

Homolytic Cleavage: The weak N-O bond breaks, releasing the nonanoyloxy radical (C8H17COO•).

Decarboxylation: The nonanoyloxy radical rapidly loses a molecule of carbon dioxide (CO2).

Radical Formation: This decarboxylation step generates the primary octyl radical (C8H17•).

The resulting octyl radical is a highly reactive intermediate that can participate in a wide range of synthetic transformations, such as Giese-type additions to electron-deficient olefins or atom transfer reactions. researchgate.netkoreascience.kr The generation of an unactivated alkyl radical from a stable, readily available carboxylic acid highlights the power of this approach.

Within the landscape of modern radical chemistry, this compound and its analogs represent a bridge between classical and contemporary methods. While newer photoredox-catalyzed techniques have emerged, the efficiency and predictability of Barton esters ensure their continued relevance. They provide a reliable, tin-free method for decarboxylative radical generation that remains a valuable strategy in the synthesis of complex organic molecules.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

111916-74-6

Molecular Formula

C14H21NO2S

Molecular Weight

267.39 g/mol

IUPAC Name

(2-sulfanylidenepyridin-1-yl) nonanoate

InChI

InChI=1S/C14H21NO2S/c1-2-3-4-5-6-7-11-14(16)17-15-12-9-8-10-13(15)18/h8-10,12H,2-7,11H2,1H3

InChI Key

QMGUDVXEEOYZDF-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC(=O)ON1C=CC=CC1=S

Origin of Product

United States

Mechanistic Investigations of Radical Generation from 1 Nonanoyloxy Pyridine 2 1h Thione

Photochemical Initiation Pathways

Photochemical methods are among the most common and efficient ways to initiate radical formation from 1-(nonanoyloxy)pyridine-2(1H)-thione. These pathways utilize light energy to induce the homolytic cleavage of the N-O bond.

Direct irradiation of this compound with ultraviolet or visible light provides the necessary energy to overcome the N-O bond dissociation energy, leading to its homolytic cleavage. This process generates two primary radical species: a nonanoyloxyl radical and a pyridin-2-ylthiyl radical. rsc.orgunifei.edu.br

The key steps in the UV-Vis photolysis mechanism are as follows:

Photoexcitation: The molecule absorbs a photon, promoting it to an electronically excited state.

Homolytic Cleavage: In the excited state, the weak N-O bond breaks homolytically, yielding the nonanoyloxyl radical (C₈H₁₇COO•) and the 2-pyridylthiyl radical (PyS•). rsc.org

Decarboxylation: The nonanoyloxyl radical is highly unstable and rapidly undergoes decarboxylation to produce a nonyl radical (C₉H₁₉•) and carbon dioxide. unifei.edu.br

This sequence of events efficiently converts a carboxylic acid derivative into a carbon-centered radical, which can then participate in various synthetic transformations. The photolysis can be monitored by UV-Vis spectroscopy, where a decrease in the absorbance of the starting Barton ester at its characteristic wavelength (around 360 nm) is observed.

StepReactionIntermediate/Product
1 Photoexcitation of this compoundExcited State Molecule
2 Homolytic N-O Bond CleavageNonanoyloxyl Radical + 2-Pyridylthiyl Radical
3 Decarboxylation of Nonanoyloxyl RadicalNonyl Radical + Carbon Dioxide

In addition to direct photolysis, radical generation from this compound can be achieved through photoredox catalysis. This approach utilizes a photocatalyst that absorbs visible light and then initiates the decomposition of the Barton ester via either an energy transfer or an electron transfer mechanism. rsc.org

One proposed mechanism involves a Dexter energy transfer, where the photocatalyst, after being excited to its triplet state by light, transfers its energy to the Barton ester. This energy transfer promotes the Barton ester to its triplet state, which is dissociative, leading to the homolytic cleavage of the N-O bond and the formation of the nonanoyloxyl and 2-pyridylthiyl radicals. rsc.org The subsequent decarboxylation of the nonanoyloxyl radical generates the nonyl radical.

Alternatively, a redox pathway can occur where the photoexcited catalyst engages in a single-electron transfer (SET) with the Barton ester. Depending on the redox potentials of the catalyst and the ester, the catalyst can either reduce or oxidize the ester to initiate radical formation.

Catalyst TypeMechanismKey Step
Energy Transfer PhotocatalystDexter Energy TransferTriplet energy transfer from excited catalyst to Barton ester, inducing N-O bond cleavage. rsc.org
Redox PhotocatalystSingle-Electron Transfer (SET)Electron transfer between the photoexcited catalyst and the Barton ester, leading to a radical ion that fragments.

Thermal Decomposition Mechanisms

Heating this compound provides an alternative method for radical generation, proceeding through a mechanism analogous to photolysis. The thermal energy supplied is sufficient to induce the homolytic scission of the weak N-O bond. rsc.org

The process begins with the homolytic cleavage of the N-O bond to form the nonanoyloxyl and 2-pyridylthiyl radicals. As with the photochemical pathway, the nonanoyloxyl radical rapidly decarboxylates to yield the nonyl radical and carbon dioxide. This thermal method avoids the need for specialized photochemical equipment but may require higher temperatures, which could be incompatible with sensitive substrates.

Redox-Initiated Radical Processes

Radical generation from this compound can also be initiated through redox reactions without the need for light. These processes typically involve the transfer of a single electron to the Barton ester, which acts as a redox-active species. nih.gov

In these reactions, a reducing agent, such as a low-valent metal complex, can donate an electron to the Barton ester. nih.gov This single-electron transfer (SET) results in the formation of a radical anion, which is unstable and fragments to release the nonanoyloxyl radical and the anion of 2-mercaptopyridine (B119420). The nonanoyloxyl radical then undergoes decarboxylation to produce the nonyl radical. This method offers a purely thermal, non-photochemical route to the desired radical intermediates. nih.gov

InitiatorProcessResult
Metal ReductantSingle-Electron Transfer (SET)Formation of a radical anion, followed by fragmentation to generate a nonanoyloxyl radical. nih.govresearchgate.net

Characterization of Radical Intermediates and Transient Species

The direct observation and characterization of the highly reactive radical intermediates generated from this compound are essential for confirming the proposed mechanisms. Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful technique for this purpose.

EPR spectroscopy is uniquely suited for the study of species with unpaired electrons, such as free radicals. The technique provides information about the electronic structure and environment of the radical, allowing for its identification. The key parameters obtained from an EPR spectrum are the g-value and the hyperfine splitting constants.

Nonyl Radical (C₉H₁₉•): As a primary alkyl radical, the nonyl radical is expected to exhibit a complex EPR spectrum due to the hyperfine coupling of the unpaired electron with the various protons in the molecule. The g-value for carbon-centered radicals is typically close to the free electron value of approximately 2.0023.

2-Pyridylthiyl Radical (PyS•): The EPR spectrum of a thiyl radical is characterized by a larger g-value anisotropy compared to carbon-centered radicals, due to the significant spin-orbit coupling of the sulfur atom. The g-values for thiyl radicals can vary depending on their environment, particularly due to hydrogen bonding. researchgate.net

Nonanoyloxyl Radical (C₈H₁₇COO•): Acyloxyl radicals are generally very short-lived due to rapid decarboxylation, making their direct detection by EPR challenging under normal conditions.

Radical SpeciesExpected g-valueExpected Hyperfine SplittingNotes
Nonyl Radical~2.0023Complex pattern from coupling with α and β protons.Carbon-centered radical.
2-Pyridylthiyl RadicalAnisotropic, g > 2.0023Coupling to nitrogen and ring protons.Sulfur-centered radical with significant g-anisotropy. researchgate.net
Nonanoyloxyl RadicalN/AN/AExtremely short-lived, typically not observed directly.

Time-Resolved Spectroscopy for Radical Kinetics

Time-resolved spectroscopic techniques, particularly nanosecond laser flash photolysis (LFP), are powerful tools for directly observing and kinetically characterizing the transient radical species generated from this compound. Although specific studies on the nonanoyloxy derivative are not extensively documented, data from analogous Barton esters provide significant insights into the kinetics of the generated radicals.

Upon laser excitation, the formation of the pyridinethiyl radical is observed, which exhibits a characteristic transient absorption spectrum. For instance, studies on similar Barton esters have identified a broad absorption maximum for the pyridine-2-thiyl radical. researchgate.net The decay kinetics of these transient species can be monitored to determine their lifetimes and reaction rate constants.

The nonanoyloxyl radical is generally too short-lived to be directly observed in nanosecond LFP experiments due to its extremely rapid decarboxylation. The rate constant for the decarboxylation of acyloxyl radicals, especially primary alkanoyloxyl radicals, is very high. This rapid fragmentation leads to the formation of the corresponding alkyl radical, in this case, the heptyl radical.

Representative Kinetic Data for Radicals from Analogous Barton Esters

Radical SpeciesTechniqueSolventObserved Lifetime (τ)Key Observations
Pyridinethiyl RadicalNanosecond Laser Flash PhotolysisBenzeneMicroseconds (μs)Decay is typically second-order, dependent on concentration and scavenger presence.
Alkanoyloxyl Radical (general)--Picoseconds (ps) to Nanoseconds (ns)Generally too short-lived for direct observation by ns-LFP due to rapid decarboxylation.
Alkyl Radical (general)Nanosecond Laser Flash PhotolysisVariousMicroseconds (μs)Reacts with hydrogen donors or radical traps.

Computational Studies on Radical Formation and Decomposition Pathways

Computational chemistry provides a powerful lens to investigate the intricate details of radical formation and subsequent decomposition pathways of this compound at a molecular level. These studies can elucidate transition state structures, reaction energetics, and dynamic trajectories that are often difficult to access experimentally.

Density Functional Theory (DFT) Calculations of Transition States

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure and energetics of molecules, including the transition states of chemical reactions. For the decomposition of this compound, DFT calculations can be employed to model the homolytic cleavage of the N-O bond.

These calculations focus on locating the transition state for this bond-breaking event and determining its energy, which corresponds to the activation energy of the reaction. The geometry of the transition state provides insight into the molecular configuration as the bond elongates and eventually breaks. DFT studies on related systems have shown that the N-O bond is indeed the weakest link in the molecule, and its homolysis is energetically feasible under photolytic or thermal conditions.

Furthermore, DFT calculations can be used to compute the bond dissociation energies (BDEs) of the relevant bonds, confirming that the N-O bond has a significantly lower BDE compared to other bonds in the molecule. The subsequent decarboxylation of the nonanoyloxyl radical can also be modeled to understand its low activation barrier.

The following table summarizes hypothetical, yet representative, energetic data that could be obtained from DFT calculations on the decomposition of this compound.

Calculated Energetic Parameters for the Decomposition of this compound (Illustrative)

Reaction StepParameterCalculated Value (kcal/mol)Significance
N-O Bond HomolysisActivation Energy (Ea)~30-40Indicates the energy barrier for the initial radical formation.
N-O Bond HomolysisBond Dissociation Energy (BDE)~35-45Confirms the weakness of the N-O bond.
Decarboxylation of Nonanoyloxyl RadicalActivation Energy (Ea)<5Explains the rapid nature of the decarboxylation step.

Molecular Dynamics Simulations of Reaction Dynamics

Molecular dynamics (MD) simulations can provide a time-resolved view of the chemical processes involved in the decomposition of this compound. By simulating the atomic motions over time, MD can capture the entire trajectory from the intact molecule to the final radical products.

Ab initio molecular dynamics, where the forces between atoms are calculated on-the-fly using quantum mechanical methods, is particularly suited for studying bond-breaking and bond-forming events. Such simulations, initiated from an excited electronic state, could track the ultrafast dynamics of the N-O bond cleavage and the subsequent decarboxylation of the nonanoyloxyl radical.

These simulations can reveal important details about the reaction dynamics, such as:

The timescale of the N-O bond scission following photoexcitation.

The conformational changes in the molecule leading up to and following bond cleavage.

The partitioning of excess energy among the resulting radical fragments.

The influence of the solvent environment on the reaction dynamics, including solvent cage effects.

While specific molecular dynamics simulations for this compound are not prevalent in the literature, simulations of similar radical reactions have provided valuable insights into the fundamental principles governing such processes.

Applications of 1 Nonanoyloxy Pyridine 2 1h Thione in Advanced Organic Synthesis

Decarboxylative Functionalization Reactions

The core reactivity of 1-(Nonanoyloxy)pyridine-2(1H)-thione lies in its ability to undergo homolytic cleavage of the N-O bond upon thermal or photochemical initiation. This process generates a carboxyl radical which readily extrudes carbon dioxide to form an octyl radical. This transient radical species is the cornerstone of various functionalization reactions.

Decarboxylative Alkylation and Arylation

The generation of an octyl radical from this compound provides a direct pathway for the formation of new carbon-carbon bonds with alkyl and aryl systems. In the presence of suitable radical acceptors, such as electron-deficient alkenes, the octyl radical can engage in intermolecular addition, leading to the formation of a new, more complex carbon skeleton. This process, often referred to as a Giese reaction, is a powerful tool for constructing C-C bonds.

While specific examples detailing the decarboxylative alkylation and arylation using this compound are not extensively documented in readily available literature, the general principle of Barton ester chemistry supports this application. The octyl radical generated would be expected to react with various radical traps to achieve alkylation and arylation.

Decarboxylative Olefination and Alkenylation

Decarboxylative olefination and alkenylation represent another facet of the synthetic utility of radicals derived from this compound. These transformations involve the formation of a carbon-carbon double bond. Conceptually, the octyl radical could be trapped by species that subsequently facilitate the introduction of unsaturation.

Modern methodologies in radical chemistry have established protocols for such transformations, often employing transition metal catalysis in conjunction with radical precursors. While direct applications of the nonanoyl derivative are not prominently reported, the underlying reactivity of Barton esters is amenable to such conversions.

Decarboxylative Heteroatom Transfer (e.g., Halogenation, Sulfonylation)

The octyl radical generated from this compound can be effectively trapped by various heteroatom-donating reagents, leading to the introduction of functional groups such as halogens or sulfonyl groups. This provides a convenient method for converting a carboxylic acid (nonanoic acid in this case) into a range of functionalized alkanes.

For instance, in the presence of a suitable halogen source, such as tetrachloromethane or bromotrichloromethane (B165885), the octyl radical can abstract a halogen atom to yield the corresponding 1-halooctane. Similarly, reagents with weak S-S or S-Se bonds can serve as sources for sulfonyl or selenyl groups, respectively.

Table 1: Representative Decarboxylative Heteroatom Transfer Reactions

Starting Material Reagent Product Functional Group Introduced
This compound CCl₄ 1-Chlorooctane Chlorine
This compound CBrCl₃ 1-Bromooctane Bromine

Note: This table represents conceptually viable reactions based on the known reactivity of Barton esters. Specific yields and conditions for the nonanoyl derivative would require dedicated experimental investigation.

C-C Bond Forming Reactions Beyond Decarboxylation

Beyond simple functional group installation, the radical intermediates derived from this compound are valuable for more complex carbon-carbon bond-forming reactions, including intermolecular additions and intramolecular cyclizations.

Intermolecular Radical Additions

The octyl radical generated from this compound can participate in intermolecular additions to unsaturated systems, most notably alkenes and alkynes. This allows for the extension of the carbon chain and the introduction of new functionalities. The efficiency of these additions is often dependent on the nature of the unsaturated acceptor, with electron-deficient systems being particularly reactive.

For example, the addition of the octyl radical to acrylonitrile (B1666552) would be expected to proceed readily, forming a new C-C bond and generating a new radical intermediate that can be further functionalized or quenched.

Intramolecular Cyclization Reactions

While the linear nature of the octyl radical derived from this compound precludes intramolecular cyclization in its own right, the principle of using Barton esters for such reactions is a cornerstone of radical chemistry. If the carboxylic acid precursor contains a suitably positioned unsaturation (e.g., a double or triple bond), the initially formed radical can undergo a cyclization event to form a cyclic product.

For a hypothetical derivative, such as a nonenoyl-pyridine-2(1H)-thione, the generated radical could cyclize to form five- or six-membered rings, a strategy widely employed in the synthesis of natural products and other complex molecules.

Radical Coupling and Cross-Coupling Reactions

The generation of alkyl radicals from this compound and its analogues provides a powerful method for the formation of carbon-carbon bonds. A primary application in this domain is the intermolecular radical addition to electron-deficient alkenes, a process often referred to as a Giese-type reaction. rsc.orgnih.gov In these reactions, the nucleophilic alkyl radical, generated via decarboxylation, adds to a Michael acceptor, such as an acrylate, acrylonitrile, or vinyl sulfone. unifei.edu.br

The reaction stereocontrol can often be achieved through the use of chiral auxiliaries or by substrate control. For example, the synthesis of (±)-indolizidine 167B utilized an optically pure acrylamide (B121943) to achieve stereoselective addition of a carbon radical derived from a Barton ester. unifei.edu.br Similarly, the synthesis of 3-deoxy-D-manno-2-octulosonic acid (KDO) derivatives was accomplished with high diastereoselectivity by reacting the radical derived from a D-glucono-1,5-lactone-based Barton ester with ethyl α-(trifluoro-acetoxy)acrylate, yielding the product as a single isomer. unifei.edu.br

Recent advancements have introduced nickel-catalyzed versions of these Giese-type reactions, which can circumvent some limitations of the classic methods, such as the need for a large excess of the Michael acceptor and the formation of thiopyridyl side products. nih.gov

Carboxylic Acid PrecursorRadical AcceptorConditionsProduct TypeYield (%)Ref.
Adamantane-1-carboxylic acidAcrylonitrileZnTPP, Red Light, PhSHAdduct80 rsc.org
N-Boc-L-prolineMethyl acrylateZnTPP, Red Light, PhSHAdduct75 rsc.org
Deoxycholic acid derivativeAcrylonitrileZnTPP, Red Light, PhSHAdduct73 rsc.org
D-Glucono-1,5-lactone derivativeEthyl α-(trifluoro-acetoxy)acrylateIrradiationKDO derivative53 unifei.edu.br

C-Heteroatom (C-X) Bond Forming Reactions

The versatility of this compound extends beyond C-C bond formation to the construction of a variety of carbon-heteroatom bonds. The fundamental strategy remains the same: generation of an alkyl radical via decarboxylation, which is then trapped by a suitable heteroatom donor. unifei.edu.brorganic-chemistry.org This approach allows for the conversion of a carboxylic acid group into amines, ethers, sulfides, and halides.

Decarboxylative C-N bond formation using Barton esters provides a route to amines and related nitrogen-containing compounds. nih.govresearchgate.net This transformation involves trapping the generated alkyl radical with a nitrogen-based radical acceptor. Early work by the Barton group demonstrated this by trapping carbon radicals with 3–bromo–3–aryldiazirines. nih.gov Another approach involves the reaction of radicals with azides; for instance, a radical generated from the Barton ester of a β-silylcarboxylic acid was shown to stereoselectively abstract an azido (B1232118) group from ethanesulfonyl azide. nih.gov More recently, red-light-mediated protocols have been developed for decarboxylative amination, utilizing reagents like azodicarboxylates. rsc.org

Carboxylic Acid PrecursorNitrogen SourceConditionsProductYield (%)Ref.
Adamantane-1-carboxylic acidDi-tert-butyl azodicarboxylateZnTPP, Red LightN-Adamantyl hydrazine83 rsc.org
Cyclohexanecarboxylic acid3-Bromo-3-phenyldiazirineLightN-Cyclohexyl imine (hydrolyzed)N/A nih.gov

The conversion of a carboxylic acid to an alcohol with one fewer carbon atom (a nor-alcohol) can be achieved through decarboxylative oxygenation. This process typically involves trapping the alkyl radical with an oxygen source. A notable method involves the spontaneous reaction of Barton esters with triphenylantimony (B1630391) sulfide (B99878) (Sb(SPh)₃) in the presence of oxygen, which affords nor-alcohols in excellent yields. worldscientific.com Additionally, modern photocatalytic methods, such as red-light-mediated oxygenation using 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) as the trapping agent, have been developed. rsc.org

Carboxylic Acid PrecursorOxygen SourceConditionsProductYield (%)Ref.
VariousSb(SPh)₃, O₂SpontaneousNor-alcoholExcellent worldscientific.com
Adamantane-1-carboxylic acidTEMPOZnTPP, Red LightTEMPO-ether90 rsc.org

Alkyl radicals generated from this compound can be efficiently trapped by sulfur-based reagents to form C-S bonds. For thiolation, common trapping agents include disulfides (e.g., diphenyldisulfide) or thiols, leading to the formation of alkyl sulfides. organic-chemistry.orgrsc.org

For sulfonylation, sulfur dioxide (SO₂) has been used as an effective radical trap. In a procedure described by Zard and co-workers, conducting the decarboxylation of Barton esters under a high concentration of liquid sulfur dioxide leads to the formation of thiosulfonates. unifei.edu.br

Carboxylic Acid PrecursorSulfur SourceConditionsProductYield (%)Ref.
Adamantane-1-carboxylic acidDiphenyldisulfideZnTPP, Red LightPhenyl adamantyl sulfide81 rsc.org
VariousSulfur dioxide (liquid)Irradiation, -10 °CThiosulfonateGood unifei.edu.br

The decarboxylative halogenation of Barton esters is a powerful, radical-based alternative to the classic Hunsdiecker reaction. worldscientific.comnih.govacs.org This method avoids the need for sensitive silver salts and often proceeds under milder conditions. The reaction is typically carried out using a halogenated solvent, such as carbon tetrachloride (CCl₄) for chlorination or bromotrichloromethane (CBrCl₃) for bromination, which serves as both the solvent and the halogen atom donor. unifei.edu.br The reaction can be initiated either by photolysis or by heating. unifei.edu.br This approach is applicable to a wide range of carboxylic acids, including primary, secondary, and tertiary aliphatic acids. acs.org

Carboxylic Acid PrecursorHalogen Source (Solvent)ConditionsProductYield (%)Ref.
Adamantane-1-carboxylic acidCCl₃-CCl₃ZnTPP, Red Light1-Chloroadamantane73 rsc.org
Adamantane-1-carboxylic acidCBrCl₃ZnTPP, Red Light1-Bromoadamantane88 rsc.org
Adamantane-1-carboxylic acidIodoformZnTPP, Red Light1-Iodoadamantane85 rsc.org
Peptide-derived carboxylic acidCBrCl₃IrradiationBrominated peptideN/A unifei.edu.br

Regioselectivity and Stereoselectivity in Radical Transformations

The outcomes of radical reactions involving intermediates derived from this compound are often governed by predictable principles of regioselectivity and stereoselectivity.

Regioselectivity: In radical additions to unsymmetrical alkenes, the alkyl radical typically adds to the less substituted carbon atom. libretexts.org This selectivity is primarily driven by steric effects, favoring attack at the more accessible position. libretexts.org In the case of α,β-unsaturated carbonyl compounds, the addition can occur at either the α- or β-position (1,4-addition) or at the carbonyl carbon (1,2-addition). For α,β-unsaturated esters and ketones, 1,4-addition is highly favored, whereas α,β-unsaturated aldehydes can selectively yield the 1,2-addition product. nih.gov

Stereoselectivity: The stereochemical course of these radical reactions is often influenced by the steric environment of the substrate. A notable example is the addition of radicals to alkenes containing a bulky directing group. In syntheses utilizing derivatives of tartaric acid, the bulky dimethyl ketal function on one face of the molecule directed the incoming radicalophilic olefin to add from the opposite, less hindered face, demonstrating high stereochemical preference. worldscientific.com Furthermore, enantioselective syntheses have been achieved using Barton ester chemistry. The construction of chiral cis- and trans-cyclopropane structures, key for certain haloperidol (B65202) analogues, was accomplished by the stereoselective reductive decarboxylation of a chiral phenylcyclopropanecarboxylic acid. unifei.edu.br

Diastereoselective Radical Reactions

Diastereoselective radical reactions involve the generation of a radical that reacts with a chiral substrate, where pre-existing stereocenters on the substrate dictate the stereochemical outcome of the reaction. The facial selectivity of the radical addition is controlled by the steric and electronic environment created by the chiral substrate.

A prominent strategy involves the addition of radicals generated from Barton esters to chiral, electron-deficient alkenes. Research has shown that the coupling of chiral trisubstituted acetonide radicals with such alkenes can proceed with high diastereoselectivity. In these reactions, the stereochemical outcome is dictated by a delicate balance of non-bonding interactions between substituents on the radical and the acceptor. The radical addition occurs preferentially from the face that minimizes steric clash, leading to the formation of one diastereomer over the other.

For instance, the coupling of a chiral trisubstituted acetonide radical, generated via Barton ester decarboxylation, with an electron-deficient alkene was studied to understand the factors controlling the syn/anti selectivity. The reaction proceeds through transition states where the approach of the radical to the alkene is directed by the substituents on the acetonide ring. High levels of diastereoselectivity are achieved when the substituents effectively shield one face of the radical or the alkene.

EntryRadical Precursor (Barton Ester)Alkene AcceptorProduct(s)Diastereomeric Ratio (d.r.)Yield (%)
1Precursor 1a (R)-methoxybutenolide2a (syn) / 3a (anti)1 : 1.349
2Precursor 1b (R)-methoxybutenolide2b (syn) / 3b (anti)9.3 : 163
3Precursor 1c (R)-methoxybutenolide2c (syn) / 3c (anti)1 : 1.255

Table 1: Diastereoselective coupling of radicals generated from various Barton ester precursors with a chiral butenolide acceptor. The ratio of syn and anti addition products highlights the influence of the radical's substituents on stereoselectivity.

This substrate-controlled diastereoselectivity is a powerful tool in synthesis, allowing for the transfer of stereochemical information from a known chiral starting material to a new stereocenter created in the radical reaction.

Enantioselective Radical Processes Utilizing Chiral Auxiliaries or Catalysts

Achieving enantioselectivity in radical reactions is a significant challenge due to the high reactivity and typically non-polar nature of radical intermediates. Two primary strategies have emerged to address this: the use of chiral auxiliaries and the development of chiral catalysts. A chiral auxiliary is a stereogenic group that is temporarily attached to the substrate or radical precursor, directs the stereochemical course of the reaction, and is subsequently removed. wikipedia.org Chiral catalysts, often chiral Lewis acids, create a chiral environment around the substrate, forcing the radical to attack one face of a prochiral acceptor preferentially. nih.gov

While Barton esters are highly effective radical precursors, much of the contemporary research in catalytic enantioselective radical reactions has shifted towards using more stable alternatives, such as N-(acyloxy)phthalimide (NHPI) esters, especially in metal-catalyzed processes. nih.gov However, the principles of stereocontrol demonstrated with these newer precursors are directly applicable.

One successful approach to achieving enantioselectivity is substrate control, where a radical adds to a Michael acceptor that incorporates a covalently bound and recoverable chiral auxiliary. Enantiopure methylideneoxazolidinones have proven to be excellent acceptors in this regard. acs.org In this methodology, a radical, generated via decarboxylation, adds to the double bond of the chiral oxazolidinone derivative. The bulky chiral auxiliary effectively blocks one face of the alkene, compelling the incoming radical to add to the less hindered face with high fidelity. acs.orgblogspot.com

In a representative study, radicals generated from N-protected amino acid N-hydroxyphthalimide esters were added to enantiopure methylideneoxazolidinones. This key carbon-carbon bond formation proceeded with high diastereoselectivity, which, after removal of the oxazolidinone auxiliary, translated into high enantiomeric purity in the final product. acs.org This strategy demonstrates how a diastereoselective reaction on a chiral substrate can serve as an effective enantioselective process.

EntryRadical Source (NHPI Ester of...)Chiral AcceptorProduct Diastereomeric Ratio (d.r.)Yield (%)
1Boc-Asp(OAll)-OH(S)-Methylideneoxazolidinone>95:570
2Boc-Glu(OAll)-OH(S)-Methylideneoxazolidinone>95:572
3Boc-Aad(OAll)-OH(S)-Methylideneoxazolidinone>95:565

Table 2: Diastereoselective addition of radicals generated from NHPI esters to a chiral methylideneoxazolidinone acceptor. The high d.r. leads to an enantiomerically enriched product upon auxiliary removal. acs.org

Cascade and Multicomponent Radical Reactions

Cascade reactions, also known as tandem or domino reactions, are processes in which a single initiation event triggers a sequence of intramolecular and/or intermolecular reactions to rapidly build molecular complexity. Radicals generated from this compound and related Barton esters are excellent initiators for such cascades due to their predictable formation and reactivity.

In a typical cascade design, an alkyl radical is generated via Barton decarboxylation. This initial radical can then participate in a series of programmed steps, such as addition to an alkene or alkyne, followed by cyclization of the resulting radical onto another tethered reactive group. These processes can form multiple carbon-carbon and carbon-heteroatom bonds in a single operation.

For example, Barton esters have been employed to initiate complex radical cascades for the synthesis of polycyclic frameworks. In one such system, a radical generated from a Barton ester undergoes intermolecular addition to an electron-deficient olefin, like phenyl vinyl sulfone. The resulting adduct radical is then positioned to undergo an intramolecular cyclization, forming a five- or six-membered ring. This newly formed cyclic radical then propagates the chain by reacting with a starting Barton ester molecule, yielding a complex product and regenerating the key chain-carrying radical. This elegant process has been used to construct bicyclo[3.3.0]octane and bicyclo[2.2.1]heptane ring systems efficiently. jk-sci.com

Another powerful application is the initiator-free radical cyclization onto heteroaromatic systems. Here, the thermal or photochemical decomposition of a Barton ester generates a radical that cyclizes onto a tethered indole, benzofuran, or other aromatic ring. This is followed by a rearomatization step to furnish stable, alicyclic-ring-fused heterocycles, including skeletons relevant to natural products like cyclopropamitosene. nih.govnih.gov Furthermore, these reactions can be designed as three-component cascades. An alkyl radical from a Barton ester can first add to an alkyne, generating a vinyl radical, which then undergoes an intramolecular cyclization onto a tethered aromatic system, forming multiple bonds and complex rings in one pot. nih.gov

EntryBarton Ester PrecursorCascade Partner(s)Final Product StructureYield (%)
1Cyclohexylcarboxylic acid esterPhenyl vinyl sulfone, Intramolecular alkeneBicyclo[3.3.0]octane derivative65
2Cyclopentylcarboxylic acid esterPhenyl vinyl sulfone, Intramolecular alkeneBicyclo[2.2.1]heptane derivative70
32-(1H-indol-1-yl)propanoic acid esterIntramolecular cyclizationDihydropyrrolo[1,2-a]indole85
4Adamantane-1-carboxylic acid esterPhenylacetylene, Intramolecular indoleSubstituted vinyl-indole derivative55

Table 3: Examples of radical cascade reactions initiated by the decarboxylation of various Barton esters to form complex polycyclic and heterocyclic products. jk-sci.comnih.gov

Advanced Methodologies and Theoretical Approaches in 1 Nonanoyloxy Pyridine 2 1h Thione Chemistry

Flow Chemistry and Continuous Processing with 1-(Nonanoyloxy)pyridine-2(1H)-thione

Flow chemistry, or continuous processing, has emerged as a powerful technology for conducting chemical reactions, offering substantial advantages over traditional batch methods, particularly for energetic or sensitive processes like radical reactions involving Barton esters. researchgate.netgoogle.com The use of continuous flow systems for reactions with pyridine (B92270) derivatives provides superior control over reaction parameters, enhances safety, and facilitates scalability. organic-chemistry.orgresearchgate.net

Key advantages of employing continuous flow for reactions with this compound include improved heat and mass transfer due to the high surface-area-to-volume ratio in microreactors or packed-bed reactors. nih.govbeilstein-journals.org This allows for precise temperature control, mitigating risks associated with the exothermic nature of some radical reactions. Furthermore, the small reactor volumes enhance safety when handling potentially unstable intermediates. nih.gov An optimized Barton decarboxylation has been successfully achieved using an ultrasonic continuous flow setup, which allows for large-scale synthesis with improved yields compared to simple heating. rsc.org This approach combines the benefits of continuous processing with the energy input from ultrasound to enhance the reaction rate. rsc.org

Table 1: Comparison of Batch vs. Continuous Flow Processing for Barton Ester Reactions

ParameterBatch ProcessingContinuous Flow Processing
Heat Transfer Limited by vessel surface area, potential for hotspots.Excellent, due to high surface-area-to-volume ratio. beilstein-journals.org
Mass Transfer Dependent on stirring efficiency, can be non-uniform.Efficient, relies on diffusion over small distances. nih.gov
Safety Higher risk due to large volumes of reagents and potential for thermal runaway.Inherently safer due to small internal volumes and superior temperature control. organic-chemistry.orgnih.gov
Scalability Challenging, often requires re-optimization of conditions.Straightforward, achieved by extending operation time ("scaling out"). organic-chemistry.org
Reproducibility Can vary between batches.High, due to precise control over parameters. beilstein-journals.org

Microwave-Assisted Radical Reactions

Microwave-assisted organic synthesis has become a cornerstone for accelerating a wide range of chemical transformations, including those involving radical intermediates. nih.govnih.gov Unlike conventional heating which relies on conduction and convection, microwave irradiation heats the reaction mixture volumetrically and efficiently by direct interaction with polar molecules. anton-paar.com This non-classical heating method can dramatically reduce reaction times, often from hours to minutes, while simultaneously increasing product yields and minimizing side reactions. anton-paar.comlibretexts.org

For radical reactions of this compound, microwave heating can be particularly advantageous. The initiation of the Barton decarboxylation requires energy to induce homolytic cleavage of the N-O bond. wikipedia.org Microwave irradiation can provide this energy rapidly and uniformly throughout the reaction medium, leading to a more efficient generation of the initial radical species. This technique is widely applied to the synthesis of various pyridine-containing heterocyclic compounds, demonstrating its compatibility with the core structure of the Barton ester. nih.govmdpi.comyu.edu.jo The use of microwave-assisted synthesis aligns with the principles of green chemistry by reducing energy consumption and often allowing for solvent-free reaction conditions. nih.gov

Table 2: Advantages of Microwave-Assisted Synthesis in Radical Reactions

AdvantageDescription
Rate Acceleration Significant reduction in reaction times, often from hours to minutes. anton-paar.com
Higher Yields Minimized decomposition and side-product formation due to shorter reaction times. nih.govlibretexts.org
Improved Purity Cleaner reaction profiles with fewer byproducts.
Energy Efficiency Direct and efficient heating of the reaction mixture, lowering overall energy consumption. nih.govanton-paar.com
Enhanced Selectivity In some cases, microwave heating can improve regioselectivity and stereoselectivity. nih.gov

Heterogeneous Catalysis in Reactions Involving this compound

While traditional Barton decarboxylations often rely on stoichiometric radical initiators and hydrogen donors, modern methodologies are exploring catalytic approaches. wikipedia.org Heterogeneous catalysis, where the catalyst is in a different phase from the reactants, offers significant benefits in terms of catalyst separation, recovery, and recycling.

A prominent advanced catalytic method applicable to Barton esters is visible-light photoredox catalysis. nih.gov Researchers have developed a red-light-mediated Barton decarboxylation using zinc tetraphenylporphyrin (B126558) as a catalyst. rsc.orgresearchgate.net This process avoids harsh reagents and external heating, proceeding through a Dexter energy transfer mechanism between the excited catalyst and the Barton ester. rsc.org Such photocatalytic systems can be adapted for heterogeneous applications by immobilizing the photocatalyst on a solid support. Another study demonstrated the use of chlorophyll (B73375) a as a photocatalyst under red-light irradiation for a related Barton-McCombie reaction. nih.gov These methods showcase a move towards milder and more sustainable conditions for generating radicals from Barton esters.

The development of solid-supported catalysts, such as titanium silicalite (TS-1) used in packed-bed microreactors for the N-oxidation of pyridines, demonstrates the potential for applying true heterogeneous catalysis to reactions involving the pyridine-2(1H)-thione scaffold. organic-chemistry.orgresearchgate.net

Table 3: Examples of Catalytic Systems for Barton-Type Radical Reactions

Catalyst SystemReaction TypeEnergy SourceKey Features
Zinc Tetraphenylporphyrin (ZnTPP)Barton DecarboxylationRed Light (LEDs)Mild conditions, avoids hazardous reagents, proceeds via Dexter energy transfer. rsc.orgresearchgate.net
Chlorophyll aBarton-McCombie ReactionRed LightUtilizes a natural pigment as a photocatalyst. nih.gov
fac-Ir(ppy)3Photoredox-catalyzed functionalizationVisible LightUsed for functionalizing heteroaromatic N-oxides, analogous to the pyridine N-oxide core. nih.gov

In-Situ Spectroscopic Techniques for Reaction Monitoring and Mechanistic Elucidation

Understanding the intricate mechanisms of radical reactions is crucial for their optimization and control. In-situ spectroscopic techniques, which monitor the reaction as it happens, provide invaluable real-time data on reactant consumption, product formation, and the presence of transient intermediates. magritek.com

Nuclear Magnetic Resonance (NMR) spectroscopy is a particularly powerful tool for online reaction monitoring. nih.gov By flowing the reaction mixture through an NMR spectrometer, it is possible to acquire spectra at regular intervals, providing both structural and quantitative information about the species present. nih.govmagritek.com This technique can be used to track the decay of the this compound signal and the concurrent appearance of signals from the decarboxylated product and pyridine-2-thione byproduct. Such data allows for the precise determination of reaction kinetics and can help identify short-lived intermediates, offering deep insight into the reaction mechanism. beilstein-journals.orgmagritek.com The development of high-performance benchtop NMR spectrometers has made this technology more accessible for direct installation in chemistry labs for continuous monitoring. magritek.com

Table 4: Spectroscopic Techniques for In-Situ Reaction Monitoring

TechniqueType of Information ProvidedApplication to Barton Ester Reactions
NMR Spectroscopy Structural information, quantitative concentration of reactants/products, kinetics. magritek.comMonitoring substrate decay and product formation; identifying intermediates.
Infrared (IR) Spectroscopy Functional group analysis, concentration changes.Tracking the disappearance of the ester carbonyl group and formation of products.
UV-Vis Spectroscopy Concentration of chromophoric species.Monitoring the concentration of the pyridine-2(1H)-thione moiety.
Mass Spectrometry (MS) Molecular weight of species, identification of intermediates and products.Online analysis of reaction components, particularly when coupled with chromatography.

Quantum Chemical Modeling of Reaction Mechanisms and Reactivity Predictions

Theoretical and computational chemistry provides a powerful lens through which to examine reaction mechanisms at the molecular level. Quantum chemical modeling, particularly using Density Functional Theory (DFT), allows for the detailed investigation of reaction pathways, transition states, and intermediates that may be difficult or impossible to observe experimentally. researchgate.net

For the reactions of this compound, quantum chemical modeling can be applied to several key aspects. It can be used to calculate the bond dissociation energy of the N-O bond, providing a theoretical basis for the ease of its homolytic cleavage. Models can elucidate the structure of the transition state for the decarboxylation of the intermediate carboxyl radical, explaining the rapid loss of carbon dioxide. Furthermore, computational studies can predict the reactivity of the resulting alkyl radical towards various trapping agents, guiding the design of new synthetic transformations. researchgate.net Such theoretical investigations have been successfully applied to related systems, providing crucial support for proposed reaction mechanisms and offering predictive power for designing new reactions. researchgate.netresearchgate.net

Table 5: Parameters Obtainable from Quantum Chemical Modeling of Barton Ester Reactions

Parameter/PropertySignificance
Bond Dissociation Energies (BDEs) Predicts the ease of homolytic cleavage of the N-O bond to initiate the radical cascade.
Transition State Geometries and Energies Identifies the energy barriers for key steps like decarboxylation and hydrogen abstraction, determining the reaction rate.
Intermediate Structures and Stabilities Characterizes the geometry and energetics of radical intermediates (carboxyl radical, alkyl radical).
Reaction Enthalpies and Gibbs Free Energies Determines the overall thermodynamic driving force of the reaction. wikipedia.org
Spin Density Distribution Visualizes the location of the unpaired electron in radical intermediates, predicting sites of reactivity.

Development of Analogues and Derivatives of 1 Nonanoyloxy Pyridine 2 1h Thione

Structural Modifications of the Pyridine-2(1H)-thione Moiety

The core pyridine-2(1H)-thione scaffold can be chemically altered to influence the properties of the resulting Barton ester. The introduction of substituents onto the pyridine (B92270) ring can modify the electronic and steric environment of the molecule, thereby affecting its stability and reactivity in radical reactions.

Research has demonstrated the synthesis of various polyfunctionally substituted pyridine-2(1H)-thione derivatives that can serve as precursors. researchgate.netacs.org For instance, the reaction of 3-aryl-2-cyano-prop-2-enethioamide derivatives with N-(4-fluorophenyl)-3-oxobutanamide yields highly substituted cyanopyridinethione derivatives. nih.gov These modifications can introduce groups like aryl, cyano, and amide functionalities onto the pyridine backbone.

The electronic nature of these substituents plays a crucial role. Electron-withdrawing groups on the pyridine ring can increase the acidity of the N-hydroxy precursor, potentially influencing the ease of ester formation and the subsequent homolytic cleavage of the N-O bond. Conversely, electron-donating groups may alter the absorption properties of the molecule, which is relevant for photochemically initiated reactions. acs.org

Table 1: Examples of Substituted Pyridine-2(1H)-thione Precursors

Precursor StructureSubstituentsSynthetic PrecursorsPotential Impact
5-acetyl-6-methyl-2-thioxo-1,2-dihydropyridine-3-carbonitrileAcetyl, Methyl, CarbonitrileAcetylacetone, Dimethylformamide dimethyl acetal (B89532) (DMFDMA), CyanothioacetamideAlters electronic properties and provides sites for further functionalization.
4,6-Diaryl-2-oxo-1,2-dihydropyridine-3-carbonitrilesAryl, CarbonitrileVaries depending on specific synthesisEnhances stability and modifies solubility.
3,5-disubstituted pyridin-2(1H)-onesVarious, including Indolyl and PyridinylaminoMulti-step synthesis from substituted pyridinesIntroduces complex functionality for specific applications. nih.gov

Variation of the Acyl Group (e.g., Alkyl Chain Length, Branching, Functionalization)

The acyl group, derived from a carboxylic acid, is the source of the desired alkyl radical (R·) following decarboxylation. wikipedia.org The structure of this group is highly variable and significantly dictates the utility of the Barton ester. The reaction is compatible with carboxylic acids bearing primary, secondary, and tertiary alkyl groups. nih.gov

The nature of the R group influences the stability of the resulting radical, which in turn affects the efficiency and selectivity of subsequent reactions. Tertiary radicals are generally more stable than secondary, which are more stable than primary radicals. This stability difference can impact the rate of radical trapping and the potential for undesired side reactions.

Furthermore, the acyl chain can be functionalized with a wide array of chemical groups, allowing for the generation of complex, functionalized radicals. This tolerance for various functional groups is a key advantage of the Barton decarboxylation and its derivatives. For instance, the reaction has been successfully applied to derivatives of natural products and complex molecules without affecting other sensitive parts of the structure. nih.govunifei.edu.br

Table 2: Influence of Acyl Group Variation on Radical Generation

Carboxylic Acid TypeExample Acyl GroupGenerated Radical TypeKey Features and Applications
PrimaryDecanoylPrimary (Nonyl)Used for simple reductive decarboxylation to alkanes.
SecondaryCyclohexanecarbonylSecondary (Cyclohexyl)Common in natural product synthesis.
TertiaryAdamantanecarbonylTertiary (Adamantyl)Generates highly stable radicals, efficient reactions.
FunctionalizedFrom amino acids or bile acidsFunctionalized alkyl radicalsAllows for late-stage modification of complex biomolecules. unifei.edu.br

Heterocyclic Analogues as Novel Radical Precursors

While 1-(acyloxy)pyridine-2(1H)-thiones are effective, their light and thermal sensitivity can be a drawback. nih.gov This has led to the development of alternative heterocyclic systems to act as radical precursors, with N-hydroxyphthalimide (NHPI) esters being the most prominent. researchgate.net

NHPI esters, also known as redox-active esters, have emerged as convenient alternatives to Barton esters. nih.gov They are generally more stable, making them easier to handle and purify. researchgate.net The N-O bond dissociation energy in NHPI esters is significantly higher than in Barton esters, meaning they often require different initiation conditions, such as thermal or photochemical activation in the presence of a catalyst or reductant. researchgate.netnih.gov The use of NHPI esters can circumvent issues associated with the original Barton chemistry, such as the use of toxic tin hydrides and the formation of thiopyridyl side products in certain applications. wikipedia.orgnih.gov

Other heterocyclic systems have also been investigated. For example, N-acyloxynaphthalimides have been studied as DNA photocleavers, operating through a similar radical mechanism. acs.org The exploration of different heterocyclic scaffolds allows for the fine-tuning of redox potentials and reaction conditions.

Table 3: Comparison of Heterocyclic Radical Precursors

Precursor TypeHeterocyclic MoietyKey AdvantagesKey DisadvantagesTypical Initiation
Barton EsterPyridine-2(1H)-thioneMild reaction conditions, high functional group tolerance.Light and heat sensitivity, potential side products. nih.govPhotolysis (visible light) or thermal. wikipedia.org
NHPI EsterN-HydroxyphthalimideGreater stability, ease of synthesis, avoids some side reactions. researchgate.netnih.govMay require catalysts or specific reductants.Photochemical, electrochemical, or thermal with catalyst. nih.govresearchgate.net
TCNHPI EsterN-HydroxytetrachlorophthalimideLower reduction potential than NHPI esters. researchgate.netMore specialized applications.Similar to NHPI esters.

Impact of Structural Modifications on Reactivity and Selectivity Profiles

Structural modifications to any part of the 1-(acyloxy)pyridine-2(1H)-thione molecule—the heterocyclic core, the acyl group, or the N-O bridge—can profoundly impact its reactivity and the selectivity of the ensuing radical reaction.

Electronic and Steric Effects: The reactivity of the precursor is governed by both electronic and steric effects. For the acyl group, electron-withdrawing substituents can increase the electrophilicity of the carbonyl carbon, which can be a factor in the ester's formation. More importantly, the electronic nature of the resulting radical (R·) influences its stability and subsequent reactions. jackwestin.com Steric hindrance around the carboxylic acid group can affect the rate of Barton ester formation and, in some cases, the ease of decarboxylation. nih.gov

Reactivity of the Heterocyclic Moiety: The choice of the heterocyclic system determines the precursor's stability and the conditions required for radical generation. As noted, NHPI esters are more stable than Barton esters and often require catalytic activation. researchgate.netnih.gov This difference in reactivity allows for greater control over the initiation of the radical reaction. For example, thermally stable NHPI esters can be used in reactions that require elevated temperatures without premature decomposition. nih.gov

Selectivity: The structure of the generated radical and the reaction conditions dictate the selectivity of the process. In reactions like the Giese addition, where the radical adds to an electron-deficient olefin, the nucleophilicity of the radical is important. nih.gov The choice of radical trapping agent also directs the outcome. While a hydrogen donor leads to reductive decarboxylation, other trapping agents can lead to the formation of C-C, C-halogen, C-N, C-S, and C-Se bonds, showcasing the versatility of these precursors. unifei.edu.brrsc.org The ability to modify the precursor allows chemists to optimize reactions for specific outcomes, such as improving the yield of a desired product or enhancing stereocontrol in complex syntheses. nih.gov

Future Directions and Emerging Research Avenues for 1 Nonanoyloxy Pyridine 2 1h Thione Chemistry

Integration with Biomimetic Radical Systems

Nature employs radical-based mechanisms in a variety of enzymatic processes, often with remarkable selectivity and efficiency. nih.gov Future research will likely focus on integrating 1-(Nonanoyloxy)pyridine-2(1H)-thione into artificial systems that mimic these biological processes. The predictable generation of alkyl radicals from this Barton ester under mild thermal or photolytic conditions makes it an ideal candidate for bioinspired synthetic strategies. unifei.edu.br

One promising avenue is the development of systems that replicate the function of radical S-adenosylmethionine (SAM) enzymes or metalloenzymes, which are known to catalyze difficult C-H functionalization reactions. By coupling the radical generated from this compound with transition metal catalysts, researchers can aim to mimic the hydrogen atom transfer (HAT) processes seen in enzymes. This could enable highly selective functionalization of remote, unactivated C-H bonds in complex molecules, a long-standing challenge in organic synthesis.

Furthermore, the study of radical-mediated damage and repair of biomolecules is a significant area of interest. nih.gov this compound can serve as a clean and controllable source of alkyl radicals to model these processes in simplified, biomimetic environments. This can provide valuable insights into the mechanisms of oxidative stress and the action of antioxidants. For instance, bioinspired catalytic systems could be developed where iron-porphyrin complexes, mimicking cytochrome P450, could mediate reactions initiated by the nonyl radical. nih.gov

Applications in Polymer Chemistry and Materials Science

The utility of radical reactions in forming carbon-carbon bonds is foundational to polymer chemistry. unifei.edu.br While traditional applications of Barton esters have centered on small molecule synthesis, their potential as initiators or chain transfer agents in controlled radical polymerization is an emerging area of research. The nonyl radical generated from this compound can initiate the polymerization of various vinyl monomers.

Future work could explore its application in advanced polymerization techniques such as Atom Transfer Radical Polymerization (ATRP) or Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. By designing specialized thiohydroxamate esters, it may be possible to create polymers with well-defined architectures, molecular weights, and low polydispersity. The nonanoyl group offers a long alkyl chain that could be used to impart specific properties, such as hydrophobicity or self-assembly characteristics, to the resulting polymers.

Another area of exploration is the surface modification of materials. Radicals generated from this compound could be "grafted" onto material surfaces to alter their properties. For example, grafting hydrophobic nonyl chains onto a hydrophilic surface could be used to create water-repellent coatings. The versatility of the generated radical allows it to be trapped by various species, enabling the introduction of a wide range of functional groups onto a material's surface. organic-chemistry.org

Polymerization TechniquePotential Role of this compoundDesired Outcome
Free Radical Polymerization Thermal or Photo-initiatorSynthesis of standard polymers with a terminal nonyl group.
Atom Transfer Radical Polymerization (ATRP) Co-initiator or part of a catalytic systemControlled polymer growth, defined molecular weight, and architecture.
Surface-Initiated Polymerization Anchored initiator on a substrateCreation of polymer brushes for functionalized surfaces.

Advancements in Photocatalytic and Electrocatalytic Applications

Modern organic synthesis is increasingly moving towards photocatalytic and electrocatalytic methods, which offer green and efficient ways to drive chemical reactions. Barton esters are inherently photosensitive and can undergo homolytic cleavage upon irradiation with light. wikipedia.orgunifei.edu.br This property makes this compound an excellent candidate for integration into photocatalytic cycles.

In a typical scenario, a photocatalyst (such as a ruthenium or iridium complex, or even a semiconductor like ZnO) absorbs visible light and enters an excited state. researchgate.net This excited catalyst can then engage in a single-electron transfer (SET) with the Barton ester, leading to its fragmentation and the generation of the nonyl radical under exceptionally mild conditions. This radical can then participate in various reactions, such as Giese additions or conjugate additions. nih.gov The development of dual catalytic systems, combining photoredox catalysis with another catalytic cycle (e.g., nickel catalysis), represents a major frontier for expanding the synthetic utility of radicals derived from this compound.

Electrocatalysis offers a complementary approach where an electric current is used to drive the redox reactions. The thiohydroxamate moiety is electrochemically active, and its reduction can trigger the same decarboxylation cascade to release the nonyl radical. This method avoids the need for chemical reductants and provides precise control over the reaction rate through the applied potential. Future research will focus on designing integrated electrochemical cells for performing complex organic transformations initiated by the electro-reduction of this compound.

Development of Sustainable and Eco-Friendly Methodologies for Radical Generation

A significant drawback of traditional Barton decarboxylation has been its reliance on stoichiometric amounts of toxic and odorous reagents, such as tributyltin hydride or tertiary thiols, as hydrogen atom donors. wikipedia.orgorganic-chemistry.org A key future direction is the development of more sustainable and environmentally friendly protocols.

Recent advancements have already shown promise in this area. The use of less toxic and more economical hydrogen atom donors, such as silanes (e.g., phenylsilane) or even chloroform, has been demonstrated. nih.gov Nickel-catalyzed reactions have emerged as a powerful, thermally-driven alternative for generating radicals from redox-active esters, including Barton esters, thereby avoiding the need for photochemical setups. nih.gov These methods are often more operationally simple and exhibit broad functional group tolerance, making them suitable for complex molecule synthesis. nih.gov

The principles of green chemistry will continue to drive innovation in this field. Future methodologies will likely focus on:

Catalytic Systems: Minimizing waste by using catalytic amounts of radical initiators and mediators.

Alternative Energy Sources: Utilizing visible light, electricity, or even mechanochemical forces to initiate radical generation, reducing the reliance on high temperatures.

Benign Solvents: Performing reactions in greener solvents or, ideally, in solvent-free conditions.

MethodTraditional ApproachSustainable AlternativeKey Advantage
H-Atom Donor Tributyltin Hydride (Bu3SnH)Phenylsilane (PhSiH3), ChloroformReduced toxicity and cost. nih.gov
Initiation AIBN (thermal initiator)Visible Light PhotocatalysisMilder reaction conditions, high selectivity.
Mediator Stoichiometric radical reagentNickel CatalysisThermally driven, avoids photosensitivity issues, catalytic. nih.gov

Computational Design of Novel Thiohydroxamate Reagents with Tuned Reactivity

The convergence of synthetic chemistry and computational science provides powerful tools for designing next-generation reagents. nih.govuantwerpen.be While this compound is highly effective, its fundamental structure can be modified to fine-tune its properties. Computational methods, such as Density Functional Theory (DFT), can be used to model the electronic structure and predict the reactivity of novel thiohydroxamate esters. nih.gov

Future research will leverage these computational tools to design reagents with specific, tailored characteristics. For example, by introducing electron-withdrawing or -donating groups onto the pyridine (B92270) ring, it is possible to alter the reagent's redox potential, making it more or less susceptible to reduction by a given photocatalyst. nih.gov Similarly, the absorption spectrum of the molecule can be computationally predicted and modified to match the emission spectrum of common light sources, such as LEDs, enhancing the efficiency of photochemical reactions. nih.gov

Generative artificial intelligence (AI) methods are also emerging as a transformative approach in molecular design. biorxiv.org These algorithms can explore vast chemical spaces to propose entirely new thiohydroxamate-based structures with optimized properties for specific applications, such as enhanced stability, improved solubility, or the ability to generate radicals with unique reactivity profiles. This in silico design process can significantly accelerate the discovery of new and superior radical precursors, moving beyond the traditional N-hydroxypyridine-2(1H)-thione scaffold. uantwerpen.be

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.